molecular formula C15H12Cl2O5S B2667009 3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate CAS No. 2305494-29-3

3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate

Cat. No.: B2667009
CAS No.: 2305494-29-3
M. Wt: 375.22
InChI Key: MAPVVIOICQDXIQ-UHFFFAOYSA-N
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Description

3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate is a synthetic benzenesulfonate derivative intended for research applications in chemical biology and anticancer drug discovery. This compound is designed as a hybrid molecule, incorporating a 3-acetylphenyl group linked to a dichlorinated, methoxy-substituted benzenesulfonate scaffold. Similar structural motifs, particularly the dichloro and methoxy substituents on aromatic systems, are frequently explored in medicinal chemistry for their potential biological activity . Researchers value these hybrid structures for their utility in the pharmacophore hybridization approach, a strategy used to design novel small molecules that may interact with multiple therapeutic targets . The acetyl group on the phenyl ring can serve as a key handle for further chemical derivatization, making this compound a valuable building block for constructing more complex molecules for structure-activity relationship (SAR) studies. Its primary research applications are anticipated in the areas of oncology and enzyme inhibition, where related sulfonate and sulfonamide compounds have shown relevance . The mechanism of action for such compounds is typically investigated against specific cancer cell lines, following protocols like the NCI-60 screening program, to identify growth inhibition patterns . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-acetylphenyl) 3,4-dichloro-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O5S/c1-9(18)10-4-3-5-11(8-10)22-23(19,20)13-7-6-12(16)14(17)15(13)21-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPVVIOICQDXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate typically involves the following steps:

    Chlorination: The chlorination of the phenyl ring at the 3 and 4 positions can be carried out using chlorine gas or a chlorinating agent like sulfuryl chloride.

    Sulfonation: The final step involves the sulfonation of the benzene ring using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: 3-Carboxyphenyl 3,4-dichloro-2-methoxybenzenesulfonate.

    Reduction: 3-Hydroxyphenyl 3,4-dichloro-2-methoxybenzenesulfonate.

    Substitution: 3-Acetylphenyl 3,4-diamino-2-methoxybenzenesulfonate (when using amines).

Scientific Research Applications

3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The sulfonate group can increase the compound’s solubility in water, aiding in its distribution within biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Functional Groups Key References
3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate 3-Acetylphenyl + 3,4-dichloro-2-methoxybenzenesulfonyl Acetyl, dichloro, methoxy, sulfonate
4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate 4-Allyl-2-methoxyphenyl + 3,4-dichlorobenzenesulfonyl Allyl, methoxy, dichloro, sulfonate
N-(3-Acetylphenyl)acetamide 3-Acetylphenyl + acetamide Acetyl, amide

Key Observations :

  • Substituent Effects: The target compound’s 3-acetylphenyl group contrasts with the 4-allyl-2-methoxyphenyl group in the analog from .
  • Chlorination Pattern : Both the target compound and the 4-allyl-2-methoxyphenyl analog share 3,4-dichloro substitution on the benzenesulfonate ring. This pattern is associated with increased lipophilicity and resistance to metabolic degradation in pesticidal applications .
Target Compound (Hypothetical Pathway)

A similar route using 3-acetylphenol and 3,4-dichloro-2-methoxybenzenesulfonyl chloride could yield the target compound.

Analog: 4-Allyl-2-Methoxyphenyl 3,4-Dichlorobenzenesulfonate
  • Procedure: Reacting eugenol (4-allyl-2-methoxyphenol) with 3,4-dichlorobenzenesulfonyl chloride in dichloromethane and triethylamine yields the product. Crystallographic analysis confirms a dihedral angle of 40.53° between aromatic rings, influencing molecular packing .
Analog: N-(3-Acetylphenyl)acetamide
  • Procedure: Acetylation of 3-aminoacetophenone produces this compound, characterized by $ ^1H $-NMR (δ 2.17 ppm for methyl groups) and TLC validation .

Physicochemical and Reactivity Comparisons

Property Target Compound (Predicted) 4-Allyl-2-Methoxyphenyl Analog N-(3-Acetylphenyl)acetamide
Solubility Low in water; moderate in DCM Insoluble in water; soluble in acetone Soluble in chloroform, ethyl acetate
Thermal Stability High (sulfonate ester backbone) Stable up to 200°C Decomposes above 150°C
Reactivity Electrophilic sulfonate group Allyl group undergoes addition reactions Amide hydrolysis under acidic conditions

Biological Activity

3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate (CAS No. 2305494-29-3) is a sulfonate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an acetyl group and a sulfonate moiety, along with dichloro and methoxy substitutions. Its structural formula can be represented as follows:

C15H14Cl2O4S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{O}_4\text{S}

This unique structure contributes to its biological activity by influencing interaction with various biological targets.

The biological activity of 3-acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate primarily involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator, affecting cellular signaling pathways and metabolic processes. Key mechanisms include:

  • Enzyme Inhibition : The sulfonate group can interact with active sites of enzymes, leading to inhibition of enzymatic activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and physiological responses.

Biological Activity Overview

Research has indicated several biological activities associated with 3-acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate:

  • Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary research indicates potential anticancer effects through apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro, suggesting possible therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory markers

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Organic Chemistry, the antimicrobial activity of various sulfonate derivatives was assessed. Results indicated that 3-acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate showed significant inhibition against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anticancer Properties

A study conducted on the anticancer effects of the compound revealed that it induces apoptosis in human cancer cell lines via a caspase-dependent pathway. The results suggest that this compound could be further developed into a therapeutic agent for cancer treatment .

Case Study 3: Anti-inflammatory Mechanisms

Research published in the Egyptian Journal of Chemistry demonstrated that the compound effectively reduces levels of pro-inflammatory cytokines in vitro. This finding supports its potential application in treating inflammatory conditions .

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